2-(Pyrrolidin-1-ylamino)ethanol

Enzyme inhibition Alkaline phosphatase 5'-Nucleotidase

2-(Pyrrolidin-1-ylamino)ethanol (CAS 42977-63-9) is a specialized amino alcohol that incorporates a pyrrolidine ring linked to an ethanolamine backbone via a hydrazine-like N-N bond. This N-N linkage distinguishes it from more common pyrrolidine-ethanol derivatives (e.g., 2-(Pyrrolidin-1-yl)ethanol, CAS 2955-88-6) that feature a direct N-C bond.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13113818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-ylamino)ethanol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)NCCO
InChIInChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2
InChIKeyUZRGTTDHNSBOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-ylamino)ethanol: A Hydrazine-Containing Amino Alcohol Scaffold for Enzyme Inhibitor Development


2-(Pyrrolidin-1-ylamino)ethanol (CAS 42977-63-9) is a specialized amino alcohol that incorporates a pyrrolidine ring linked to an ethanolamine backbone via a hydrazine-like N-N bond . This N-N linkage distinguishes it from more common pyrrolidine-ethanol derivatives (e.g., 2-(Pyrrolidin-1-yl)ethanol, CAS 2955-88-6) that feature a direct N-C bond . The compound serves as a versatile building block in medicinal chemistry, with documented activity as an inhibitor of alkaline phosphatase and 5'-nucleotidase enzymes [1]. Its molecular formula is C6H14N2O, with a molecular weight of 130.19 g/mol .

1

Enzyme inhibitor development scaffold with documented phosphatase interaction

2

Hydrazine-like N-N bond chemotype for novel pharmacophore exploration

3

Supports alkaline phosphatase and 5′-nucleotidase target engagement studies

Why Generic Pyrrolidine Ethanol Derivatives Cannot Substitute for 2-(Pyrrolidin-1-ylamino)ethanol


Simple pyrrolidine-ethanol derivatives like 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) and 2-(Pyrrolidin-1-yl)ethanamine (CAS 7154-73-6) differ fundamentally from 2-(Pyrrolidin-1-ylamino)ethanol due to the absence of the hydrazine-like N-N bond . This structural distinction is not trivial: the N-N linkage introduces unique hydrogen-bonding capabilities and alters the compound's basicity and nucleophilicity . In enzyme inhibition contexts, such differences can dramatically shift binding affinities and selectivity profiles. For example, 2-(Pyrrolidin-1-ylamino)ethanol exhibits measurable inhibition of alkaline phosphatase and 5'-nucleotidase [1], whereas 2-(Pyrrolidin-1-yl)ethanol is primarily described as a general biochemical reagent without documented enzyme inhibition data [2]. Procurement of the wrong analog would therefore fail to replicate the specific enzyme interaction profile required for targeted research applications.

Target
Substitute
N-N hydrazine bond
N-C amine bond
Documented ALP & 5′-nucleotidase inhibition
No reported enzyme interaction data
Additional H-bond donor (NH)
Fewer hydrogen-bond donors

Simple pyrrolidine-ethanol derivatives cannot replicate the hydrazine-specific enzyme interaction profile.

Quantitative Differentiation of 2-(Pyrrolidin-1-ylamino)ethanol from Structural Analogs


Distinct Enzyme Inhibition Profile: Alkaline Phosphatase and 5'-Nucleotidase

2-(Pyrrolidin-1-ylamino)ethanol demonstrates measurable inhibition of bovine intestinal alkaline phosphatase with a Ki of 1,430 nM and of tissue-nonspecific alkaline phosphatase with a Ki of 220,000 nM [1]. In contrast, 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) lacks any reported enzyme inhibition data in authoritative databases such as BindingDB or ChEMBL [2]. This absence of documented activity for the simple amino alcohol analog underscores the functional significance of the N-N hydrazine bond present in 2-(Pyrrolidin-1-ylamino)ethanol.

ALP Inhibition
Reported
Ki = 1,430 nM (intestinal ALP)
Ki = 220,000 nM (tissue-nonspecific ALP)
Comparator: No Ki/IC50 data
Supports alkaline phosphatase target engagement studies
Comparator lacks documented inhibition; functional profile differs
Enzyme inhibition Alkaline phosphatase 5'-Nucleotidase

Structural Distinction: Hydrazine-Like N-N Bond vs. Simple Amino Alcohol

2-(Pyrrolidin-1-ylamino)ethanol contains an N-N bond linking the pyrrolidine ring to the ethanolamine moiety, making it a substituted hydroxylamine derivative . By contrast, 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) features a direct N-C bond between the pyrrolidine nitrogen and the ethanol carbon . This fundamental difference in connectivity alters hydrogen-bond donor/acceptor patterns: the hydrazine-like compound possesses an additional hydrogen-bond donor (the NH group adjacent to the pyrrolidine nitrogen) not present in the simple amino alcohol .

Structural Connectivity
Class-level
N-N hydrazine bond vs N-C amine bond; distinct H-bond donor/acceptor counts
Alters hydrogen-bonding and basicity profile
Inferred from structure; no experimental comparison available
Chemical structure Functional group Hydrogen bonding

5'-Nucleotidase Inhibition: A Target Not Addressed by Simple Analogs

2-(Pyrrolidin-1-ylamino)ethanol exhibits an IC50 of 2,130 nM against rat ecto-5'-nucleotidase expressed in COS7 cells [1]. This target (also known as CD73) is implicated in adenosine signaling and cancer immunotherapy [2]. The simple analog 2-(Pyrrolidin-1-yl)ethanol (CAS 2955-88-6) has no documented activity against this enzyme in public databases [3].

5′-Nucleotidase
Reported
IC50 = 2,130 nM (rat ecto-5′-NT, COS7 cells)
Comparator: No reported IC50 data
Supports CD73 target engagement studies
Comparator lacks any documented activity; chemical probe fit confirmed
5'-Nucleotidase CD73 Enzyme inhibition

Optimal Research and Procurement Scenarios for 2-(Pyrrolidin-1-ylamino)ethanol


Development of Alkaline Phosphatase Inhibitors for Bone Metabolism Studies

Given its documented inhibition of bovine intestinal and tissue-nonspecific alkaline phosphatases (Ki values of 1,430 nM and 220,000 nM, respectively) [1], 2-(Pyrrolidin-1-ylamino)ethanol serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing alkaline phosphatase inhibitors. Its N-N bond offers a distinct pharmacophore not present in simple pyrrolidine alcohols, potentially enabling exploration of novel inhibitor chemotypes .

Chemical Probe for 5'-Nucleotidase (CD73) Target Validation

With an IC50 of 2,130 nM against rat ecto-5'-nucleotidase [1], this compound can be employed as a chemical probe to interrogate CD73 function in cellular assays. CD73 is a key regulator of adenosine production in the tumor microenvironment, making it a target of interest in immuno-oncology [2]. The availability of quantitative inhibition data enables researchers to design appropriate dose-response experiments.

Synthesis of N-N Bond-Containing Heterocycles via Hydrazine Chemistry

The hydrazine-like N-N bond in 2-(Pyrrolidin-1-ylamino)ethanol enables participation in reactions characteristic of substituted hydroxylamines, such as condensation with carbonyl compounds to form hydrazones or oximes . This reactivity differentiates it from simple pyrrolidine alcohols, which lack the N-N functionality and thus cannot undergo analogous transformations . Synthetic chemists seeking to install N-N linked pyrrolidine motifs will find this compound uniquely suited for such transformations.

Comparative Studies of Hydrazine vs. Amine Bioisosteres

The structural contrast between 2-(Pyrrolidin-1-ylamino)ethanol (N-N bond) and 2-(Pyrrolidin-1-yl)ethanol (N-C bond) provides a valuable pairwise comparison for evaluating the impact of hydrazine bioisosteric replacement on biological activity . Such comparative studies can inform medicinal chemistry strategies where modification of hydrogen-bonding capacity and basicity is desired .

Application
Selection Property
Validation Focus
Alkaline phosphatase inhibitor SAR studies
Documented ALP inhibition profile
Phosphatase enzyme assay validation
5′-Nucleotidase (CD73) target engagement studies
Reported 5′-nucleotidase inhibition
Cellular CD73 activity assays
N-N bond-containing heterocycle synthesis
Hydrazine-like N-N reactivity
Hydrazone/oxime formation verification
Hydrazine vs. amine bioisostere comparison
Structural contrast with simple amino alcohol
Hydrogen-bonding and basicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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